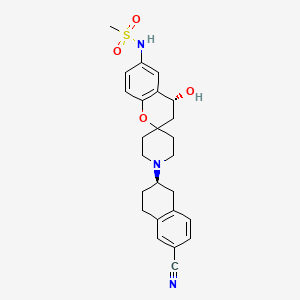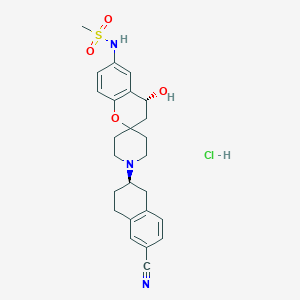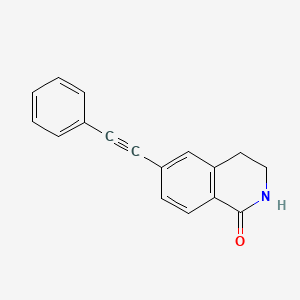
3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a partial agonist of the κ opioid receptor . This compound has been studied for its potential pharmacological effects and its interaction with various receptors in the human body.
Preparation Methods
The synthetic route for compound 3 involves several steps:
Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-phenylethylamine.
Reaction Conditions: These starting materials undergo a series of reactions, including alkylation and phenol formation, under controlled conditions to yield the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Compound 3 undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its functional groups.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenol group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Conditions often involve controlled temperatures and pH levels.
Major Products: The reactions yield various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Compound 3 has several scientific research applications:
Chemistry: It is used as a ligand in studies involving receptor binding and activity.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: Research focuses on its potential therapeutic effects, particularly in pain management due to its interaction with opioid receptors.
Mechanism of Action
The mechanism of action for compound 3 involves its partial agonist activity at the κ opioid receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound’s molecular targets include the κ opioid receptor and potentially other related receptors. The pathways involved include signal transduction pathways associated with opioid receptor activation .
Comparison with Similar Compounds
Compound 3 can be compared with other similar compounds:
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-[2-[cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17/h1-8,15,19,22H,9-14,16H2 |
InChI Key |
QURAQIGQNZYJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)

![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)


amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
